An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-3-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethyl-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethyl-3-hydroxypyridine (CAS No: 1122-43-6), a heterocyclic organic compound of interest in various research and development domains. This document collates available quantitative data, details common experimental protocols for their determination, and presents a logical workflow for its physicochemical characterization.
Core Physicochemical Data
The following tables summarize the key physicochemical properties of 2,6-Dimethyl-3-hydroxypyridine, providing a ready reference for researchers.
Table 1: Identification and Structural Properties
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| CAS Number | 1122-43-6 |
| IUPAC Name | 2,6-dimethylpyridin-3-ol |
| Synonyms | 3-Hydroxy-2,6-dimethylpyridine, 2,6-Lutidin-3-ol |
Table 2: Quantitative Physicochemical Properties
| Property | Value |
| Melting Point | 210-212 °C |
| Boiling Point | 278.9 ± 35.0 °C at 760 mmHg |
| Density | 1.083 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 122.4 °C |
| Vapor Pressure | 0.00246 mmHg at 25°C |
| XLogP3 | 1.3 |
| pKa | 5.77 (for 2,6-dimethylpyridine, indicative for the class) |
| Water Solubility | Data not readily available. General solubility tests are recommended. |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 2,6-Dimethyl-3-hydroxypyridine.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered 2,6-Dimethyl-3-hydroxypyridine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1][2]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a calibrated melting point apparatus with a heating block.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6]
Methodology: Micro Boiling Point Determination (Thiele Tube or Aluminum Block)
-
Sample Preparation: A small amount of liquid 2,6-Dimethyl-3-hydroxypyridine (if melted) or a solution in a high-boiling solvent is placed in a small test tube or fusion tube.[7][8]
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][7]
-
Heating: The apparatus (e.g., Thiele tube with oil or an aluminum block) is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[5][8]
-
Observation: The heating is stopped when a steady stream of bubbles emerges from the capillary. The liquid will then begin to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][9]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a pyridinol derivative, it quantifies the tendency of the hydroxyl proton to dissociate and the pyridinic nitrogen to be protonated.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of 2,6-Dimethyl-3-hydroxypyridine of known concentration is prepared in water or a suitable co-solvent. The ionic strength is kept constant using a background electrolyte like KCl.[10][11]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.[10][11]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[10]
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[12] For pyridine derivatives, NMR spectroscopy can also be used to determine pKa by observing the chemical shift changes of protons adjacent to the nitrogen atom as a function of pH.[13]
Solubility Determination
Solubility is a critical parameter, especially in drug development, as it influences bioavailability.
Methodology: Qualitative and Quantitative Assessment
-
Qualitative Solubility: A small, measured amount of 2,6-Dimethyl-3-hydroxypyridine is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated, and the substance is classified as soluble, partially soluble, or insoluble based on visual observation.[14][15] This can be performed with a range of solvents to establish a solubility profile.
-
Quantitative Solubility (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
LogP Determination
The partition coefficient (LogP) represents the ratio of the concentration of a compound in a biphasic system of two immiscible liquids, typically octanol and water. It is a key indicator of a molecule's lipophilicity.
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.[16][17]
-
Partitioning: A known amount of 2,6-Dimethyl-3-hydroxypyridine is dissolved in one of the phases (usually octanol). This solution is then mixed with the other phase in a separatory funnel.[16]
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.[16][17]
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC, or for fluorinated compounds, 19F NMR).[18][19]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizations
Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like 2,6-Dimethyl-3-hydroxypyridine.
As of now, specific signaling pathways for 2,6-Dimethyl-3-hydroxypyridine are not well-documented in publicly available literature. Research on related dimethylpyridine derivatives has explored their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in inflammatory pathways, but direct evidence for 2,6-Dimethyl-3-hydroxypyridine is lacking.[20] Further biological screening and molecular docking studies would be required to elucidate its specific biological targets and signaling cascades.
References
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- 2. byjus.com [byjus.com]
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- 4. pennwest.edu [pennwest.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. byjus.com [byjus.com]
- 13. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scribd.com [scribd.com]
- 16. LogP / LogD shake-flask method [protocols.io]
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- 18. jove.com [jove.com]
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